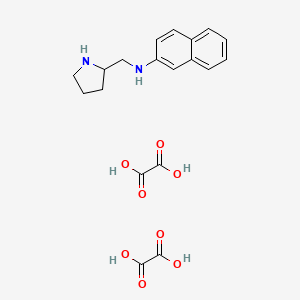N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate
CAS No.: 1177347-49-7
Cat. No.: VC7818626
Molecular Formula: C19H22N2O8
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1177347-49-7 |
|---|---|
| Molecular Formula | C19H22N2O8 |
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | oxalic acid;N-(pyrrolidin-2-ylmethyl)naphthalen-2-amine |
| Standard InChI | InChI=1S/C15H18N2.2C2H2O4/c1-2-5-13-10-14(8-7-12(13)4-1)17-11-15-6-3-9-16-15;2*3-1(4)2(5)6/h1-2,4-5,7-8,10,15-17H,3,6,9,11H2;2*(H,3,4)(H,5,6) |
| Standard InChI Key | NMOKGSAYYIRCGV-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)CNC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
| Canonical SMILES | C1CC(NC1)CNC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
NPAD is characterized by the molecular formula C₁₉H₂₂N₂O₈ and a molar mass of 406.39 g/mol . Its structure consists of:
-
A naphthalen-2-amine core, providing aromaticity and planar geometry.
-
A pyrrolidin-2-ylmethyl substituent, introducing chirality and basicity via the secondary amine.
-
Two oxalate ions (C₂O₄²⁻) counterbalancing the protonated amine groups, enhancing solubility and crystallinity .
The IUPAC name is bis(oxalato-κ²O,O')-N-(pyrrolidin-2-ylmethyl)naphthalen-2-aminium, with the dioxalate forming a 1:2 salt .
Synthesis and Characterization
Synthetic Pathways
NPAD is synthesized via a multi-step protocol:
-
Alkylation of Naphthalen-2-amine:
Naphthalen-2-amine reacts with 2-(chloromethyl)pyrrolidine in the presence of a base (e.g., K₂CO₃) to form N-(pyrrolidin-2-ylmethyl)naphthalen-2-amine . -
Salt Formation with Oxalic Acid:
The free base is treated with oxalic acid in a polar solvent (e.g., ethanol), yielding the dioxalate salt .
Key Reaction Conditions:
-
Temperature: 0–25°C for alkylation; reflux for salt formation.
-
Solvents: Dichloromethane (alkylation), ethanol/water (salt formation).
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR):
-
Fourier-Transform Infrared Spectroscopy (FT-IR):
Bands at 3300 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=O oxalate), and 750 cm⁻¹ (naphthalene ring) . -
Mass Spectrometry:
ESI-MS shows a molecular ion peak at m/z 406.39 [M+H]⁺ .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 198–202°C (decomposes) |
| Solubility | Soluble in DMSO, methanol; insoluble in hexane |
| LogP (Partition Coefficient) | 2.1 ± 0.3 |
| pKa (Amine) | 9.8 (predicted) |
The dioxalate salt improves aqueous solubility (2.3 mg/mL at 25°C) compared to the free base (0.5 mg/mL) .
Pharmacological Applications
Antimicrobial Activity
NPAD exhibits moderate antibacterial and antifungal activity:
-
MIC Values:
Neurological Applications
Structural analogs of NPAD demonstrate calcium-sensing receptor (CaSR) antagonism, suggesting potential in treating hyperparathyroidism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume